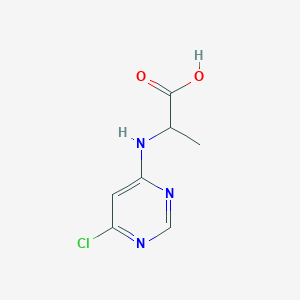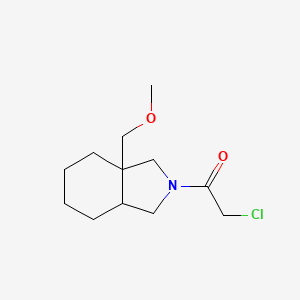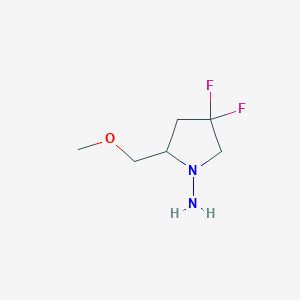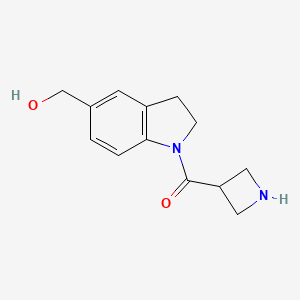
(6-Chloro-pyrimidin-4-yl)alanine
Vue d'ensemble
Description
(6-Chloropyrimidin-4-yl)alanine is a chemical compound that combines a pyrimidine ring with a chlorine atom at the 6th position and an alanine amino acid
Applications De Recherche Scientifique
(6-Chloropyrimidin-4-yl)alanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in biological research to investigate its interactions with various biomolecules and cellular processes.
Medicine: (6-Chloropyrimidin-4-yl)alanine has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s worth noting that pyrimidine derivatives, which include (6-chloropyrimidin-4-yl)alanine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Mode of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and many more .
Biochemical Pathways
Pyrimidine derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It’s noted that synthetic methodologies have been applied in preparing pharmacologically active decorated diazines, including pyrimidines, that are endowed with improved druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis and functionalization of similar compounds have been successfully achieved under various conditions .
Analyse Biochimique
Biochemical Properties
(6-Chloropyrimidin-4-yl)alanine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including alanine dehydrogenase and pyrimidine nucleoside phosphorylase, influencing their catalytic activities. The interaction with alanine dehydrogenase involves the reduction of pyruvate to L-alanine, while the interaction with pyrimidine nucleoside phosphorylase affects the cleavage of nucleosides . These interactions highlight the compound’s potential in regulating metabolic pathways and enzyme functions.
Cellular Effects
(6-Chloropyrimidin-4-yl)alanine exerts notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis . Additionally, (6-Chloropyrimidin-4-yl)alanine impacts gene expression by regulating transcription factors and epigenetic modifications, thereby influencing cellular differentiation and metabolic activities .
Molecular Mechanism
The molecular mechanism of (6-Chloropyrimidin-4-yl)alanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic functions. For example, (6-Chloropyrimidin-4-yl)alanine inhibits the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and modifying chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Chloropyrimidin-4-yl)alanine change over time, influenced by its stability, degradation, and long-term impact on cellular function. The compound exhibits moderate stability under standard laboratory conditions, with gradual degradation observed over extended periods . Long-term exposure to (6-Chloropyrimidin-4-yl)alanine in in vitro studies has shown sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical modulation .
Dosage Effects in Animal Models
The effects of (6-Chloropyrimidin-4-yl)alanine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target pathways without adverse effects . At higher doses, (6-Chloropyrimidin-4-yl)alanine can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes without triggering toxicity .
Metabolic Pathways
(6-Chloropyrimidin-4-yl)alanine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound participates in the alanine biosynthesis pathway, where it is converted to L-alanine by alanine dehydrogenase . Additionally, (6-Chloropyrimidin-4-yl)alanine affects the pyrimidine metabolism pathway by modulating the activity of pyrimidine nucleoside phosphorylase, influencing the levels of pyrimidine nucleotides .
Transport and Distribution
The transport and distribution of (6-Chloropyrimidin-4-yl)alanine within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cells, (6-Chloropyrimidin-4-yl)alanine interacts with binding proteins that regulate its localization and accumulation in specific cellular compartments . These interactions ensure the targeted delivery and effective distribution of the compound within the cellular environment.
Subcellular Localization
(6-Chloropyrimidin-4-yl)alanine exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, (6-Chloropyrimidin-4-yl)alanine can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s role in modulating cellular processes and biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyrimidin-4-yl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidin-4-ylalanine as the starting material.
Chlorination: The pyrimidin-4-ylalanine undergoes chlorination to introduce the chlorine atom at the 6th position. This step is usually carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Purification: The resulting compound is purified through crystallization or other suitable purification techniques to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of (6-Chloropyrimidin-4-yl)alanine may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Chloropyrimidin-4-yl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions, particularly at the chlorine atom, can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific reagents employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of (6-Chloropyrimidin-4-yl)alanine.
Comparaison Avec Des Composés Similaires
(6-Chloropyrimidin-4-yl)alanine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrimidine derivatives, such as 4-aminopyrimidin-6-ylalanine and 6-bromopyrimidin-4-ylalanine, share structural similarities.
Uniqueness: The presence of the chlorine atom at the 6th position distinguishes (6-Chloropyrimidin-4-yl)alanine from its analogs, potentially leading to different chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-4(7(12)13)11-6-2-5(8)9-3-10-6/h2-4H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZJLIGMUTQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493219.png)
![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1493220.png)


![3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493226.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)
![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)



